molecular formula C11H14O5 B8392630 [4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate

[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate

Cat. No.: B8392630
M. Wt: 226.23 g/mol
InChI Key: SMEIRSOYMKFWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate is an organic compound with a complex structure that includes both ester and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-hydroxymethyl-2,6-dimethoxy-phenyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxymethyl-2,6-dimethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 4-carboxy-2,6-dimethoxyphenyl acetate.

    Reduction: 4-hydroxymethyl-2,6-dimethoxyphenol.

    Substitution: Various substituted phenyl esters depending on the reagents used.

Scientific Research Applications

[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 4-hydroxymethyl-2,6-dimethoxy-phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C11H14O5/c1-7(13)16-11-9(14-2)4-8(6-12)5-10(11)15-3/h4-5,12H,6H2,1-3H3

InChI Key

SMEIRSOYMKFWFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)CO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of acetic acid 4-formyl-2,6-dimethoxy-phenyl ester (25 mmol) in MeOH (100 mL) was treated with NaBH4 (1 equiv.) at 0° C. for 15 min. After quenching with acetone and evaporating the solvent, work-up (CH2Cl2) and evaporation gave the title compound as a white solid (85% yield). Rf (in EtOAc/Hexane 1:1): 0.5. 1H-NMR (CDCl3): δ 6.66 (s, 1H), 4.68–4.70 (d, 2H), 3.85 (s, 3H), 2.36 (s, 3H), 1.74 (t, 1H).
Quantity
25 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
85%

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